REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([Si](C)(C)C)=[CH:7][C:6]([C:13]([F:16])([F:15])[F:14])=[CH:5][N:4]=1.[I:17]I.ClCCl>CO.F[B-](F)(F)F.[Ag+]>[I:17][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[C:6]([C:13]([F:16])([F:15])[F:14])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1[Si](C)(C)C)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.[Ag+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
material
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 22° C. for 16 hrs
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
before being refluxed for 8 hrs
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the solution was washed with sodium thiosulphate solution (30 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a 1:1 mixture of the product
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C(=NC=C(C1)C(F)(F)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |